Acetamide, N-(1-naphthyl)-2-methoxy-
Description
Its molecular formula is inferred as C₁₃H₁₃NO₂, with a calculated van der Waals volume (VC) of 0.636 . The methoxy group contributes to electronic modulation, while the 1-naphthyl moiety enhances hydrophobicity, influencing its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-methoxy-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C13H13NO2/c1-16-9-13(15)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
HLXLYOLEZXTERZ-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
COCC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include compounds with variations in substituent groups, aromatic systems, or backbone modifications. Below is a comparative analysis supported by empirical
Table 1: Comparative Analysis of Acetamide Derivatives
Key Research Findings
Substituent Position and Bioactivity
- Naphthyl Position : The 2-naphthyl isomer (MIC = 0.05 μM) exhibits significantly higher antimycobacterial activity than the 1-naphthyl analogue (MIC = 0.42 μM) . This suggests that the spatial orientation of the naphthyl group critically affects target binding, possibly due to improved steric complementarity in the 2-position.
- Methoxy vs. Quinolinyloxy: Replacing the methoxy group with a quinolin-4-yloxy moiety enhances potency against Mycobacterium tuberculosis (Mtb), as seen in the 2-(quinolin-4-yloxy) derivatives . The quinoline ring may facilitate π-π stacking or hydrogen bonding with bacterial enzymes.
Hydrophobicity and Electronic Effects
- While the 1-naphthyl group increases hydrophobicity (favorable for membrane penetration), its lower activity compared to the 2-naphthyl derivative indicates that electronic and steric factors dominate over hydrophobicity alone .
- The methoxy group’s electron-donating nature may reduce electrophilicity compared to chloro-substituted analogues like alachlor, which are more reactive and widely used as herbicides .
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